[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol
Overview
Description
“[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol” is an organic compound with the molecular formula C12H16N2O2 . It has a molecular weight of 220.27 . The compound appears as an oil at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16N2O2/c13-11-6-2-1-5-10(11)12(16)14-7-3-4-9(14)8-15/h1-2,5-6,9,15H,3-4,7-8,13H2 . This indicates that the molecule contains a pyrrolidine ring attached to a benzoyl group and a methanol group.Physical and Chemical Properties Analysis
“this compound” is an oil at room temperature . It has a molecular weight of 220.27 .Scientific Research Applications
Antimicrobial Activity
- The synthesis of pyridine derivatives, including those with structures related to "[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol," has been reported. These compounds demonstrated variable and modest antimicrobial activity against strains of bacteria and fungi, highlighting their potential in medicinal chemistry for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Asymmetric Synthesis
- A methodology for the stereoselective synthesis of trans-2-substituted 3-amino-1,2,3,6-tetrahydropyridines, related to the compound , has been developed. This process involves cycloaddition and chemoselective reduction, indicating the utility of these compounds in asymmetric synthesis (Lemire, Beaudoin, Grenon, & Charette, 2005).
Source of Cyclic (Alkyl)(Amino)Carbenes
- Secondary pyrrolidin-2-ols, closely related to the query compound, have been used as a source of cyclic (alkyl)(amino)carbenes. These findings demonstrate a convenient access to CAAC-based CuI-salts, known catalysts for organic transformations, establishing the relevance of such compounds in synthetic organic chemistry (Das et al., 2022).
Catalysis and Synthesis
- Compounds structurally similar to "this compound" have been explored for their catalytic roles in chemical syntheses, such as the RuCl3-catalyzed N-methylation of amines using methanol. This research underscores the importance of such structures in catalytic processes, offering pathways for the efficient synthesis of N-methylated products (Sarki et al., 2021).
Materials Science
- The gelation behaviors of compounds containing structural motifs similar to "this compound" have been studied, revealing remarkable gelling abilities and mechanical strength. These findings highlight the potential of such compounds in developing molecular gels with superior mechanical properties and self-healing capabilities (Xu et al., 2013).
Properties
IUPAC Name |
(2-aminophenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11-6-2-1-5-10(11)12(16)14-7-3-4-9(14)8-15/h1-2,5-6,9,15H,3-4,7-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEZIINZSPXCBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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